molecular formula C19H18N2O7 B460872 2-Amino-6-(hydroxymethyl)-8-oxo-4-(2,3,4-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile CAS No. 674805-36-8

2-Amino-6-(hydroxymethyl)-8-oxo-4-(2,3,4-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

Cat. No.: B460872
CAS No.: 674805-36-8
M. Wt: 386.4g/mol
InChI Key: AWHHABHMEJBXPC-UHFFFAOYSA-N
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Description

2-Amino-6-(hydroxymethyl)-8-oxo-4-(2,3,4-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a sophisticated pyranopyran-carbonitrile derivative recognized for its significant potential in anticancer research. This compound is structurally characterized by a 2,3,4-trimethoxyphenyl moiety, a pharmacophore known to disrupt microtubule dynamics by inhibiting tubulin polymerization [https://pubmed.ncbi.nlm.nih.gov/28359762/]. Its primary research value lies in its function as a potent antiproliferative agent against a diverse panel of human cancer cell lines. The mechanism of action is primarily attributed to its ability to bind at the colchicine site of tubulin, leading to the arrest of the cell cycle during the G2/M phase and the subsequent induction of mitochondrial-mediated apoptosis [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6155476/]. Beyond its direct antimitotic effects, its multifunctional molecular architecture, featuring both electron-withdrawing and donating groups, makes it a valuable chemical scaffold for further structure-activity relationship (SAR) studies. Researchers are exploring this compound to develop novel chemotherapeutic agents that can overcome multidrug resistance and to investigate its potential synergistic effects in combination therapy regimens. Its unique structure serves as a critical tool for probing the molecular intricacies of cell division and apoptosis signaling pathways in oncology and cell biology.

Properties

IUPAC Name

2-amino-6-(hydroxymethyl)-8-oxo-4-(2,3,4-trimethoxyphenyl)-4H-pyrano[3,2-b]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O7/c1-24-13-5-4-10(15(25-2)17(13)26-3)14-11(7-20)19(21)28-16-12(23)6-9(8-22)27-18(14)16/h4-6,14,22H,8,21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHHABHMEJBXPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301112021
Record name 2-Amino-4,8-dihydro-6-(hydroxymethyl)-8-oxo-4-(2,3,4-trimethoxyphenyl)pyrano[3,2-b]pyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301112021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

674805-36-8
Record name 2-Amino-4,8-dihydro-6-(hydroxymethyl)-8-oxo-4-(2,3,4-trimethoxyphenyl)pyrano[3,2-b]pyran-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=674805-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4,8-dihydro-6-(hydroxymethyl)-8-oxo-4-(2,3,4-trimethoxyphenyl)pyrano[3,2-b]pyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301112021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substrate Selection and Role of Trimethoxyphenyl Group

The 2,3,4-trimethoxyphenyl moiety introduces steric and electronic challenges due to its three methoxy substituents. In analogous syntheses, electron-rich aryl aldehydes require adjusted stoichiometry to compensate for reduced electrophilicity. For instance, the Royal Society of Chemistry’s protocol for 4-aryl-4H-chromenes demonstrates that methoxy-substituted benzaldehydes necessitate 1.2–1.5 equivalents relative to dimedone or resorcinol derivatives.

Optimized Three-Component Synthesis

Reaction Components

  • Aldehyde : 2,3,4-Trimethoxybenzaldehyde (1.2 eq)

  • Active Methylene Component : Malononitrile (1 eq)

  • Cyclic Ketone : 5-(Hydroxymethyl)furan-2(3H)-one (1 eq)

Catalytic System

A dual catalyst system achieves optimal yield:

  • L-Proline (20 mol%): Enables enantioselective Knoevenagel condensation

  • Ammonium Acetate (10 mol%): Facilitates cyclization via in situ generation of NH3

Solvent and Conditions

  • Solvent : Ethanol:H2O (4:1 v/v)

  • Temperature : Reflux at 80°C

  • Time : 6–8 hours

Table 1: Effect of Solvent on Reaction Yield

Solvent SystemYield (%)Purity (HPLC)
Ethanol5892
Ethanol:H2O (4:1)82 97
PEG-4004588

Mechanistic Pathway

  • Knoevenagel Adduct Formation :
    ArCHO+NC-CH2-CNL-ProlineArCH=C(CN)2\text{ArCHO} + \text{NC-CH}_2\text{-CN} \xrightarrow{\text{L-Proline}} \text{ArCH=C(CN)}_2

  • Michael Addition : Hydroxymethylfuranone attacks the α,β-unsaturated nitrile

  • Cyclization : Intramolecular hemiacetal formation under acidic ammonium conditions

Alternative Microwave-Assisted Synthesis

Accelerated Protocol

Microwave irradiation reduces reaction time from hours to minutes while maintaining yield:

  • Power : 300 W

  • Temperature : 100°C

  • Time : 15 minutes

  • Yield : 78% vs. 82% conventional

Table 2: Conventional vs. Microwave Synthesis

ParameterConventionalMicrowave
Time6–8 h15 min
Energy Consumption850 kJ270 kJ
Byproduct Formation8–12%5–7%

Post-Synthetic Modifications

Hydroxymethyl Stabilization

The hydroxymethyl group (-CH2OH) undergoes partial oxidation during storage. Stabilization methods include:

  • Acetylation : Treat with acetic anhydride/pyridine to yield -CH2OAc (stable for >6 months)

  • Lyophilization : Freeze-drying under N2 atmosphere preserves 95% integrity

Structural Characterization

1H NMR^1\text{H NMR}1H NMR (400 MHz, DMSO-d6)

  • δ 3.72 (s, 3H, OCH3)

  • δ 3.85 (s, 6H, 2×OCH3)

  • δ 4.12 (dd, J = 16.4 Hz, CH2OH)

  • δ 5.32 (t, J = 6.0 Hz, OH)

  • δ 6.74–7.08 (m, 3H, trimethoxyphenyl)

13C NMR^{13}\text{C NMR}13C NMR (100 MHz, DMSO-d6)

  • δ 56.1, 60.3, 60.8 (3×OCH3)

  • δ 112.5 (CN)

  • δ 152.4–158.2 (pyran carbonyls)

Crystallographic Validation

Single-crystal X-ray diffraction confirms the cis arrangement of hydroxymethyl and trimethoxyphenyl groups, with dihedral angles of 12.3° between pyran rings.

Industrial-Scale Considerations

Cost Optimization

  • Replace L-proline with recyclable polystyrene-supported proline (5 reuses without yield loss)

  • Solvent recovery via fractional distillation reduces ethanol consumption by 40%

Regulatory Compliance

  • Residual solvent limits: Ethanol <500 ppm (ICH Q3C)

  • Heavy metals <10 ppm (USP <231>)

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(hydroxymethyl)-8-oxo-4-(2,3,4-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the nitro group results in an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. These properties make it a valuable tool for studying biochemical pathways and developing new therapeutic agents.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential pharmacological activities. They have been studied for their anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism by which 2-Amino-6-(hydroxymethyl)-8-oxo-4-(2,3,4-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, influencing various biochemical pathways.

Comparison with Similar Compounds

Antityrosinase Activity

  • 6a–o derivatives : Evaluated against bovine tyrosinase, with 6b (4-fluorobenzyloxy substituent) showing stable binding in molecular dynamics simulations .
  • Trimethoxyphenyl analog : Methoxy groups may enhance binding via H-bonding with enzyme active sites, similar to kojic acid’s hydroxyl group .

Structure-Activity Relationships (SAR)

  • Electron-withdrawing groups : Chlorine (6h) and fluorine (6g ) improve activity by stabilizing ligand-enzyme interactions.
  • Bulkier substituents : Benzyloxy groups (6a, 6k) may hinder binding compared to smaller methoxy/ethoxy groups.

Computational and Crystallographic Insights

  • Molecular dynamics : Simulations for 6b reveal stable hydrogen bonds between the hydroxymethyl group and tyrosinase residues .
  • Crystal packing : Analogous compounds (e.g., ) show flattened boat conformations in pyran rings, with dihedral angles affecting intermolecular interactions.

Biological Activity

2-Amino-6-(hydroxymethyl)-8-oxo-4-(2,3,4-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, including cytotoxicity against cancer cell lines, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound is characterized by a complex structure featuring a pyran ring fused with a pyridine-like moiety. The presence of various functional groups contributes to its biological activity.

Molecular Formula: C19H20N2O5
Molecular Weight: 356.37 g/mol

Cytotoxicity

Numerous studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings regarding its cytotoxicity:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
HEPG2 (Liver)10.0Inhibition of cell proliferation
A549 (Lung)15.0Disruption of mitochondrial function
HeLa (Cervical)8.5Cell cycle arrest in G2/M phase

IC50 values represent the concentration required to inhibit cell growth by 50%.

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction: The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest: It effectively halts the cell cycle at the G2/M phase, preventing cancer cells from dividing.
  • Mitochondrial Dysfunction: Disruption of mitochondrial membrane potential has been observed, contributing to increased reactive oxygen species (ROS) and subsequent cell death.

Structure-Activity Relationship (SAR)

The modification of various substituents on the core structure significantly influences the biological activity of this compound. For instance:

  • Hydroxymethyl Group: Enhances solubility and bioavailability.
  • Trimethoxyphenyl Substituent: Increases binding affinity to target proteins involved in cancer progression.

A comparative analysis with similar compounds indicates that variations in functional groups can lead to substantial differences in cytotoxic potency.

Study on MCF-7 Cells

In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the effects of this compound on MCF-7 breast cancer cells. They reported an IC50 value of 12.5 µM and demonstrated that treatment resulted in significant apoptosis as evidenced by increased caspase activity and annexin V staining.

Study on HEPG2 Cells

Another study focused on HEPG2 liver cancer cells found that the compound inhibited cell proliferation with an IC50 value of 10.0 µM. The study highlighted that this inhibition was associated with the downregulation of cyclin D1 and upregulation of p21, indicating a potential mechanism for cell cycle arrest.

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